molecular formula C10H14FNO B15258553 1-(4-Fluorophenoxy)butan-2-amine

1-(4-Fluorophenoxy)butan-2-amine

Cat. No.: B15258553
M. Wt: 183.22 g/mol
InChI Key: IRLJOYNHOIFAPA-UHFFFAOYSA-N
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Description

1-(4-Fluorophenoxy)butan-2-amine is an organic compound with the molecular formula C10H14FNO It is characterized by the presence of a fluorophenyl group attached to a butan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenoxy)butan-2-amine typically involves the reaction of 4-fluorophenol with butan-2-amine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by nucleophilic substitution with butan-2-amine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenoxy)butan-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

1-(4-Fluorophenoxy)butan-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenoxy)butan-2-amine involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)butan-2-amine
  • 4-(4-Fluorophenoxy)butan-1-amine
  • 1-(2-Fluorophenyl)butan-2-amine

Comparison: 1-(4-Fluorophenoxy)butan-2-amine is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the position of the fluorine atom can influence the compound’s interaction with biological targets, potentially leading to different pharmacological profiles.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

1-(4-fluorophenoxy)butan-2-amine

InChI

InChI=1S/C10H14FNO/c1-2-9(12)7-13-10-5-3-8(11)4-6-10/h3-6,9H,2,7,12H2,1H3

InChI Key

IRLJOYNHOIFAPA-UHFFFAOYSA-N

Canonical SMILES

CCC(COC1=CC=C(C=C1)F)N

Origin of Product

United States

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